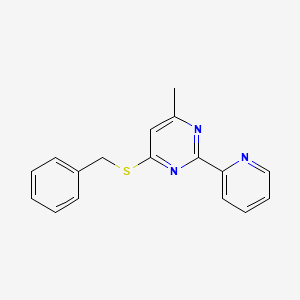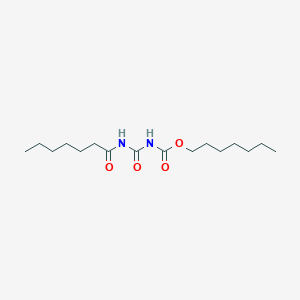
heptyl N-(heptanoylcarbamoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl N-(heptanoylcarbamoyl)carbamate is a compound belonging to the class of carbamates, which are esters of carbamic acid Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptyl N-(heptanoylcarbamoyl)carbamate can be synthesized through a series of chemical reactions involving the formation of carbamate bonds. One common method involves the reaction of heptyl isocyanate with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl N-(heptanoylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Heptanoic acid and related carboxylic acids.
Reduction: Heptylamine and related primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Heptyl N-(heptanoylcarbamoyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its potential use in drug design, particularly in the development of prodrugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of heptyl N-(heptanoylcarbamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexyl N-(hexanoylcarbamoyl)carbamate
- Octyl N-(octanoylcarbamoyl)carbamate
- Butyl N-(butanoylcarbamoyl)carbamate
Uniqueness
Heptyl N-(heptanoylcarbamoyl)carbamate is unique due to its specific heptyl and heptanoyl groups, which confer distinct physicochemical properties. These properties can influence its solubility, reactivity, and biological activity, making it suitable for specific applications compared to its analogs .
Propriétés
IUPAC Name |
heptyl N-(heptanoylcarbamoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-3-5-7-9-11-13-22-16(21)18-15(20)17-14(19)12-10-8-6-4-2/h3-13H2,1-2H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXUPTVGMHFTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)NC(=O)NC(=O)CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
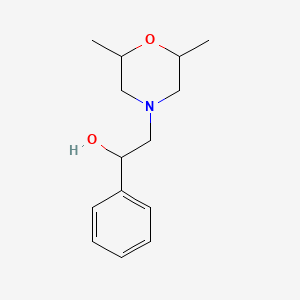
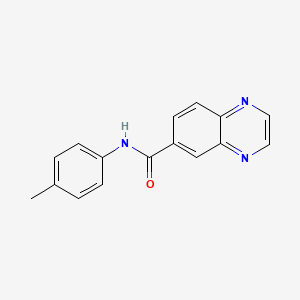
![4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7484369.png)
![2-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7484376.png)
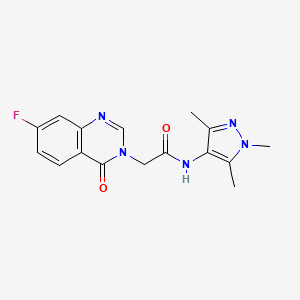
![Ethyl 2-amino-1-[2-[(4-bromobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7484387.png)

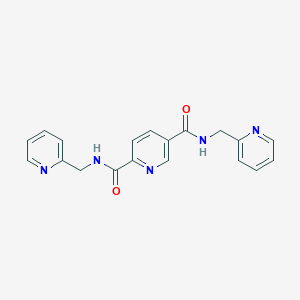
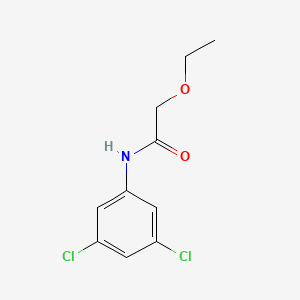
![4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide](/img/structure/B7484429.png)
![8-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinoline](/img/structure/B7484434.png)
![2,2-dimethyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B7484435.png)
![N-[(2R)-2-hydroxy-2-phenylethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide](/img/structure/B7484444.png)
